molecular formula C18H17F2N3O2 B4538336 7-(3,5-difluorophenyl)-2-(morpholin-4-yl)-7,8-dihydroquinazolin-5(6H)-one

7-(3,5-difluorophenyl)-2-(morpholin-4-yl)-7,8-dihydroquinazolin-5(6H)-one

Cat. No.: B4538336
M. Wt: 345.3 g/mol
InChI Key: MVMGNZWFFRKVML-UHFFFAOYSA-N
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Description

7-(3,5-difluorophenyl)-2-(morpholin-4-yl)-7,8-dihydroquinazolin-5(6H)-one is a synthetic organic compound that has garnered interest in various fields of scientific research This compound features a quinazolinone core, which is a bicyclic structure consisting of fused benzene and pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(3,5-difluorophenyl)-2-(morpholin-4-yl)-7,8-dihydroquinazolin-5(6H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.

    Introduction of the 3,5-Difluorophenyl Group: The 3,5-difluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using appropriate fluorinated benzene derivatives.

    Attachment of the Morpholinyl Group: The morpholinyl group can be attached through a nucleophilic substitution reaction, where the morpholine acts as a nucleophile.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

7-(3,5-difluorophenyl)-2-(morpholin-4-yl)-7,8-dihydroquinazolin-5(6H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogenated compounds and strong bases or acids can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or aryl groups.

Scientific Research Applications

7-(3,5-difluorophenyl)-2-(morpholin-4-yl)-7,8-dihydroquinazolin-5(6H)-one has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of 7-(3,5-difluorophenyl)-2-(morpholin-4-yl)-7,8-dihydroquinazolin-5(6H)-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    7-(3,5-dichlorophenyl)-2-(morpholin-4-yl)-7,8-dihydroquinazolin-5(6H)-one: Similar structure but with chlorine atoms instead of fluorine.

    7-(3,5-dimethylphenyl)-2-(morpholin-4-yl)-7,8-dihydroquinazolin-5(6H)-one: Similar structure but with methyl groups instead of fluorine.

    7-(3,5-difluorophenyl)-2-(piperidin-4-yl)-7,8-dihydroquinazolin-5(6H)-one: Similar structure but with a piperidine ring instead of morpholine.

Uniqueness

The presence of the 3,5-difluorophenyl group and the morpholinyl group in 7-(3,5-difluorophenyl)-2-(morpholin-4-yl)-7,8-dihydroquinazolin-5(6H)-one imparts unique chemical properties, such as increased lipophilicity and potential for specific biological interactions. These features distinguish it from other similar compounds and contribute to its diverse applications in research and industry.

Properties

IUPAC Name

7-(3,5-difluorophenyl)-2-morpholin-4-yl-7,8-dihydro-6H-quinazolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F2N3O2/c19-13-5-11(6-14(20)9-13)12-7-16-15(17(24)8-12)10-21-18(22-16)23-1-3-25-4-2-23/h5-6,9-10,12H,1-4,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVMGNZWFFRKVML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC=C3C(=N2)CC(CC3=O)C4=CC(=CC(=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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7-(3,5-difluorophenyl)-2-(morpholin-4-yl)-7,8-dihydroquinazolin-5(6H)-one
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7-(3,5-difluorophenyl)-2-(morpholin-4-yl)-7,8-dihydroquinazolin-5(6H)-one
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7-(3,5-difluorophenyl)-2-(morpholin-4-yl)-7,8-dihydroquinazolin-5(6H)-one
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7-(3,5-difluorophenyl)-2-(morpholin-4-yl)-7,8-dihydroquinazolin-5(6H)-one
Reactant of Route 5
7-(3,5-difluorophenyl)-2-(morpholin-4-yl)-7,8-dihydroquinazolin-5(6H)-one
Reactant of Route 6
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7-(3,5-difluorophenyl)-2-(morpholin-4-yl)-7,8-dihydroquinazolin-5(6H)-one

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